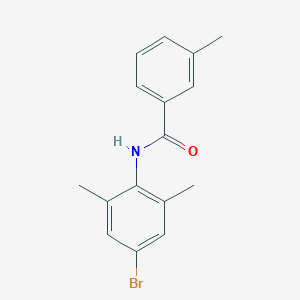
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide, also known as BDMC, is a compound with potential applications in scientific research. This molecule has a unique structure, which makes it an interesting target for synthesis and study. In
Mécanisme D'action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide is not fully understood. However, it has been suggested that N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis. N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has also been found to activate certain signaling pathways that are involved in cell death.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to have anti-microbial activity. It has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and toxins.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has several advantages for lab experiments. It is easily synthesized and purified, making it a readily available compound for research. It has also been found to have low toxicity, making it a safe compound to work with. However, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in certain assays. It also has limited stability in solution, which can affect the reproducibility of experiments.
Orientations Futures
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide. One area of interest is the development of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide analogs with improved properties. Another area of interest is the investigation of the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide, which could lead to the development of new drugs for the treatment of cancer and other diseases. Finally, the potential use of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide in combination therapy with other drugs is an area of interest for future research.
Conclusion:
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide is a compound with potential applications in scientific research. Its unique structure, anti-cancer, anti-inflammatory, and antioxidant properties make it an interesting target for synthesis and study. The synthesis method of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide is well-established, and it has been found to have low toxicity, making it a safe compound to work with. While there are some limitations for lab experiments, there are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide, which could lead to the development of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide involves the reaction of 4-bromo-2,6-dimethylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide in high yield and purity. This synthesis method has been optimized and can be easily reproduced in the laboratory.
Applications De Recherche Scientifique
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been shown to have potential applications in scientific research. One of the most promising areas is cancer research. N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide |
|---|---|
Formule moléculaire |
C16H16BrNO |
Poids moléculaire |
318.21 g/mol |
Nom IUPAC |
N-(4-bromo-2,6-dimethylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H16BrNO/c1-10-5-4-6-13(7-10)16(19)18-15-11(2)8-14(17)9-12(15)3/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
HUNHECCFBXBXPM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2C)Br)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)

![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)



![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)
